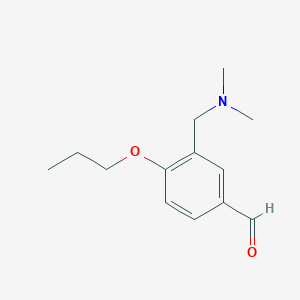

3-Dimethylaminomethyl-4-propoxy-benzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Dimethylaminomethyl-4-propoxy-benzaldehyde is a derivative of benzaldehyde, which is a commonly studied aromatic aldehyde in organic chemistry. While the specific compound is not directly mentioned in the provided papers, related compounds such as 4-(dimethylamino)benzaldehyde (DMAB) and its derivatives have been extensively studied for their chemical reactivity, molecular structure, and potential applications in various fields, including material science and catalysis.

Synthesis Analysis

The synthesis of related compounds involves the reaction of various benzaldehyde derivatives with other reagents to form complex structures. For instance, the reaction of fac-[ReX(CH3CN)2(CO)3] with N-substituted thiosemicarbazones under controlled conditions leads to the formation of mononuclear and dinuclear compounds with benzaldehyde derivatives as ligands . Similarly, the oxidation of dimethylamino benzaldehyde (DMABA) by tetraethylammonium bromochromate (TEABC) results in the formation of corresponding acids, indicating the reactivity of the aldehyde group in these compounds .

Molecular Structure Analysis

The molecular structure of benzaldehyde derivatives can be complex, with the potential for various conformations and chelate ring formations. X-ray diffraction studies have been used to establish the structures of dinuclear compounds containing benzaldehyde derivatives, revealing the presence of solvates, linkage isomerism, and stabilization of chelate rings . The crystal structure of 4-(dimethylamino)benzaldehyde-2,4-dinitroaniline shows intermolecular hydrogen bonding forming one-dimensional chains, which is indicative of the potential for extensive molecular interactions in these compounds .

Chemical Reactions Analysis

Benzaldehyde derivatives undergo a range of chemical reactions, including oxidation, alkylation, and cyclocondensation. The oxidation of DMABA by TEABC is catalyzed by toluene-p-sulfonic acid and follows a first-order reaction with respect to both the oxidant and the aldehyde . Alkylation reactions of 4-(dimethylamino)benzaldehyde result in the formation of iminium salts, which are prone to hydrolysis . Cyclocondensation reactions involving benzaldehyde derivatives can lead to the formation of polycondensed heterocyclic systems with the splitting off of N,N-dimethylaniline .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives are influenced by their molecular structure. The vibrational dynamics of crystalline 4-(dimethylamino)benzaldehyde have been studied using inelastic neutron scattering and periodic DFT calculations, providing insights into the external phonon modes and low-frequency molecular vibrations . The optical and thermal properties of 4-(dimethylamino)benzaldehyde-2,4-dinitroaniline have been analyzed using UV-Vis-NIR measurement and thermogravimetric analyses, respectively, highlighting the material's potential for applications in nonlinear optics .

Wissenschaftliche Forschungsanwendungen

Iminium Salts Formation and Crystal Structures

Research by Froschauer et al. (2013) explores the alkylation of 4-(Dimethylamino)benzaldehyde, which is a related compound, showing how it can be modified at the N atom to yield iminium salts. These salts are prone to hydrolysis, producing hydrotetrafluoroborates, with five crystal structures determined in the study. This research highlights the chemical reactivity of dimethylamino benzaldehyde derivatives in forming iminium salts, which are useful intermediates in organic synthesis (Froschauer et al., 2013).

Synthesis of Amorfrutins and Cytotoxicity Evaluation

Brandes et al. (2020) utilized a related compound, 3,5-Dimethoxy-benzaldehyde, for the synthesis of amorfrutins A and B, highlighting the potential of dimethylamino benzaldehyde derivatives in the synthesis of biologically active compounds. The synthesized compounds showed promising cytotoxicity against human tumor cell lines, indicating their potential application in developing anticancer agents (Brandes et al., 2020).

Oxidation Kinetics and Thermodynamics

Asghar et al. (2014) investigated the oxidation of N,N-Dimethylamino benzaldehyde by tetraethylammonium bromochromate in a mixed solvent system, providing insights into the kinetics and thermodynamics of the oxidation process. This study reveals the chemical behavior of dimethylamino benzaldehyde derivatives under oxidative conditions, contributing to the understanding of their stability and reactivity (Asghar et al., 2014).

Corrosion Inhibition

Research by Singh et al. (2016) on 4(N,N-dimethylamino) benzaldehyde nicotinic acid hydrazone as a corrosion inhibitor for mild steel in acidic solutions shows the application of dimethylamino benzaldehyde derivatives in material science, particularly in protecting metals from corrosion. This study provides valuable information on the potential industrial applications of these compounds in corrosion prevention (Singh et al., 2016).

Nonlinear Optical and Quantum Chemical Investigations

Karthick et al. (2019) synthesized a novel organic molecular adduct involving 4-(dimethylamino)benzaldehyde, demonstrating its potential in opto-electronic applications due to its third-order nonlinear optical properties. This research underscores the significance of dimethylamino benzaldehyde derivatives in developing materials for opto-electronic technologies (Karthick et al., 2019).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-[(dimethylamino)methyl]-4-propoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-4-7-16-13-6-5-11(10-15)8-12(13)9-14(2)3/h5-6,8,10H,4,7,9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZUQTQBKNRTBSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C=O)CN(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-chloro-2-[(e)-2-(2-nitrophenyl)hydrazono]acetate](/img/structure/B1308879.png)

![4-[5-(2-thienyl)-2H-tetrazol-2-yl]piperidine hydrochloride](/img/structure/B1308892.png)